4-(Phenylmethoxy)azobenzene
Overview
Description
4-(Phenylmethoxy)azobenzene, also known as this compound, is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Device Development and Photo Switching
Azobenzene derivatives exhibit significant potential in the development of optical devices due to their photo switching abilities. One study synthesized azo-based benzoate derivatives with different electronegative substituents, demonstrating their potential as photolockable chains under UV light, which could be valuable in optical device applications. These azobenzene derivatives also exhibit liquid crystalline behavior, showing a strong structure-property relationship among them (Hegde et al., 2016).
Fluorescence and Vital Staining
2-[Bis(pentafluorophenyl)boryl]azobenzenes have been synthesized with various substituents, resulting in intense green, yellow, and orange fluorescence, contrasting the usual azobenzene fluorescence. The fluorescence properties of these compounds were influenced by the substituents, with certain derivatives showing the highest fluorescence quantum yield reported for azobenzenes to date. These findings suggest potential applications in fluorescent vital staining for visualizing living tissues (Yoshino et al., 2010).
Liquid Crystal Research
Azobenzene derivatives are extensively studied for their liquid-crystalline properties. Various azobenzene derivatives have been synthesized and characterized, exhibiting liquid-crystalline behavior and polymorphism. The type of substituent significantly affects the type of liquid-crystalline phases and their temperature ranges, providing insights into the relationship between molecular structure and mesophase behavior (Podruczna et al., 2014).
Antioxidant Activity
New phenolic bis-azobenzene derivatives have been synthesized and characterized, displaying antioxidant activity. The methoxy derivative exhibited higher activity compared to other derivatives, suggesting potential applications in fields requiring antioxidant properties (Althagafi & Gaffer, 2019).
Nonlinear Optical Properties
Azobenzene derivatives with conjugated molecules have been shown to possess large nonlinear optical absorptions, attributed to their long π-conjugation structure. The nonlinearity of these compounds can be enhanced by introducing more hydroxyl groups, suggesting applications in fields where nonlinear optical properties are essential (Yin et al., 2006).
Mechanism of Action
Target of Action
4-(Phenylmethoxy)azobenzene is a complex organic compound with the molecular formula C19H16N2O Azobenzenes, in general, are known for their photo-switchable properties and have been extensively studied for applications ranging from photonics and robotics to photobiology .
Mode of Action
The mode of action of this compound is primarily based on its photochemical properties. Azobenzenes are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
Biochemical Pathways
The photo-mechanical effect of azobenzenes can result in a significant macroscopic mechanical deformation and reversible mechanical actuation of the host material . This suggests that the compound could potentially influence various biochemical pathways depending on the specific context of its application.
Result of Action
The result of the action of this compound is primarily based on its photochemical properties. The light-induced isomerization can result in significant changes in the physical and chemical properties of the compound, which can be leveraged in various applications .
Safety and Hazards
Future Directions
Azobenzenes have emerged as the molecules of choice when devising light-responsive “smart” materials. Research areas where azobenzene photoswitches may bring about promising technological innovations include chemical sensing, organic transistors, and cell signaling . The fields presented are expected to develop rapidly in the near future, and azobenzenes will play a central role in this development .
Biochemical Analysis
Biochemical Properties
This property makes them potential candidates for use in molecular switches
Cellular Effects
The cellular effects of 4-(Phenylmethoxy)azobenzene are not well-documented. Azobenzenes have been shown to have significant effects on cells. For instance, certain azobenzenes have been used to modulate working memory via mGluR2 photo-activation in mice . Whether this compound has similar effects on cellular processes is yet to be determined.
Molecular Mechanism
Azobenzenes are known to undergo cis-trans isomerization upon photo-excitation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Temporal Effects in Laboratory Settings
Azobenzenes have been shown to exhibit fast photoisomerization, which can serve as triggers to initiate out-of-equilibrium processes
Metabolic Pathways
Azo compounds, including azobenzenes, are known to be metabolized by azoreductases . These enzymes play a crucial role in the biotransformation and detoxification of azo dyes and azoic drugs .
Transport and Distribution
Azobenzenes have been shown to be transported and distributed within cells via various mechanisms
Subcellular Localization
Azobenzenes have been used to regulate the subcellular localization of certain drugs . Whether this compound has similar effects on its activity or function is yet to be determined.
Properties
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQJMOEGSAXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260350 | |
Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75365-76-3 | |
Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75365-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethoxy)azobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075365763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylmethoxy)azobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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